molecular formula C13H11N3O B15207204 1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide CAS No. 821004-36-8

1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide

Cat. No.: B15207204
CAS No.: 821004-36-8
M. Wt: 225.25 g/mol
InChI Key: KRMZXDUZPJBDNU-UHFFFAOYSA-N
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Description

1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide is a heterocyclic compound that features a pyrrole ring substituted with benzyl, cyano, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide typically involves the reaction of benzylamine with cyanoacetic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate signal transduction pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

  • 1-Benzyl-3-cyano-1H-indole-2-carboxamide
  • 1-Benzyl-3-cyano-1H-pyrrole-2-carboxylate
  • 1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid

Comparison: 1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .

Properties

CAS No.

821004-36-8

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

1-benzyl-3-cyanopyrrole-2-carboxamide

InChI

InChI=1S/C13H11N3O/c14-8-11-6-7-16(12(11)13(15)17)9-10-4-2-1-3-5-10/h1-7H,9H2,(H2,15,17)

InChI Key

KRMZXDUZPJBDNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C2C(=O)N)C#N

Origin of Product

United States

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